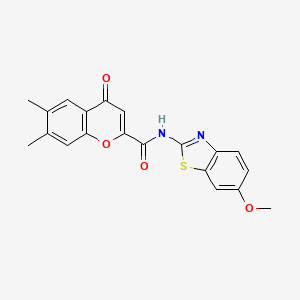

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (C₂₀H₁₆N₂O₄S, MW 380.417) is a benzothiazole-chromene hybrid compound characterized by a 6-methoxy-substituted benzothiazole core linked to a 6,7-dimethyl-4-oxochromene-2-carboxamide moiety .

Properties

Molecular Formula |

C20H16N2O4S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H16N2O4S/c1-10-6-13-15(23)9-17(26-16(13)7-11(10)2)19(24)22-20-21-14-5-4-12(25-3)8-18(14)27-20/h4-9H,1-3H3,(H,21,22,24) |

InChI Key |

QZMMQTSIXLFUGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions to form 6-methoxy-1,3-benzothiazole.

Chromene Synthesis: The chromene structure can be synthesized by a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

Coupling Reaction: The final step involves coupling the benzothiazole and chromene moieties through an amide bond formation. This can be achieved by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromene moiety can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the presence of the benzothiazole moiety, which is known for its biological activity.

Materials Science: The compound can be used in the development of organic semiconductors or liquid crystals.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 6-methoxy group on the benzothiazole ring is shared with BTC-j and the adamantyl derivative. This group is associated with improved antimicrobial activity due to enhanced electron-donating effects and solubility .

- Side Chain Variations: Replacing the chromene-carboxamide in the target compound with pyridin-3-ylamino acetamide (BTC-j) or adamantyl-acetamide alters binding affinity. The chromene system’s fused aromatic rings may increase π-π stacking interactions with biological targets compared to simpler acetamide chains .

Antimicrobial Activity

- BTC-j: Exhibited potent activity against E. coli (MIC 3.125 µg/ml) and B. subtilis (MIC 6.25 µg/ml), attributed to DNA gyrase inhibition via pyridine-amino interactions .

- Adamantyl Derivative: No direct antimicrobial data provided, but its bulky adamantyl group may enhance stability and prolong half-life .

Enzyme Interactions

- BTC-j and BTC-r : Docking studies confirmed strong interactions with DNA gyrase (PDB: 3G75), with dock scores correlating with experimental MIC values .

- Target Compound : The chromene-carboxamide’s planar structure may facilitate intercalation or hydrogen bonding with gyrase’s active site, though computational studies are needed for validation.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 345.37 g/mol. Its structure features a chromene backbone substituted with a benzothiazole moiety, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound were evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds could inhibit cell proliferation and induce apoptosis.

Key Findings:

- Cell Proliferation Inhibition: The compound showed IC50 values in the micromolar range against A431 and A549 cells.

- Apoptosis Induction: Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

| Cell Line | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| A431 | 2.5 | 40 |

| A549 | 3.0 | 35 |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been shown to modulate inflammatory responses. Studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines when treated with this compound.

Mechanism of Action:

The compound inhibits key signaling pathways involved in inflammation:

- AKT Pathway: Inhibition leads to reduced cell survival signals.

- ERK Pathway: Suppression results in decreased proliferation signals.

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A comprehensive study synthesized various benzothiazole derivatives, including the target compound. The derivatives were screened for their anticancer activity using MTT assays across multiple cancer cell lines. Notably, the lead compound exhibited promising results, leading to further mechanistic studies.

Study 2: In Vivo Assessment of Anti-inflammatory Activity

In vivo experiments using murine models demonstrated that administration of the compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. Histological analysis confirmed decreased infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.